7-(Methylthio)heptanenitrile
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Overview
Description
7-(Methylthio)heptanenitrile is an organic compound with the molecular formula C8H15NS and a molecular weight of 157.276 g/mol . It is also known by its IUPAC name, 7-methylsulanylheptanenitrile . This compound is characterized by the presence of a nitrile group (-C≡N) and a methylthio group (-SCH3) attached to a heptane chain .
Preparation Methods
The synthesis of 7-(Methylthio)heptanenitrile can be achieved through various synthetic routes. One common method involves the reaction of heptanenitrile with methylthiol in the presence of a base, such as sodium hydride, under anhydrous conditions . The reaction typically proceeds at elevated temperatures to facilitate the formation of the desired product.
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
7-(Methylthio)heptanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the nitrile group can yield primary amines using reducing agents like lithium aluminum hydride.
Substitution: The methylthio group can be substituted with other nucleophiles, such as halides or alkoxides, under appropriate conditions.
Common reagents and conditions used in these reactions include oxidizing agents, reducing agents, and nucleophiles, with the major products being sulfoxides, sulfones, primary amines, and substituted derivatives .
Scientific Research Applications
7-(Methylthio)heptanenitrile has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor for drug development.
Mechanism of Action
The mechanism of action of 7-(Methylthio)heptanenitrile involves its interaction with specific molecular targets and pathways. The nitrile group can participate in nucleophilic addition reactions, while the methylthio group can undergo oxidation or substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .
Comparison with Similar Compounds
7-(Methylthio)heptanenitrile can be compared with other similar compounds, such as:
Heptanenitrile: Lacks the methylthio group, making it less reactive in certain chemical reactions.
7-(Ethylthio)heptanenitrile: Contains an ethylthio group instead of a methylthio group, which can influence its reactivity and biological activity.
7-(Methylthio)octanenitrile: Has an additional carbon in the alkyl chain, affecting its physical and chemical properties.
Properties
CAS No. |
75272-78-5 |
---|---|
Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
7-methylsulfanylheptanenitrile |
InChI |
InChI=1S/C8H15NS/c1-10-8-6-4-2-3-5-7-9/h2-6,8H2,1H3 |
InChI Key |
MAMGGQVRQMBXMB-UHFFFAOYSA-N |
Canonical SMILES |
CSCCCCCCC#N |
Origin of Product |
United States |
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